![molecular formula C37H42N2O6 B8072619 1-{[4-Hydroxy-3-({6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B8072619.png)

1-{[4-Hydroxy-3-({6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

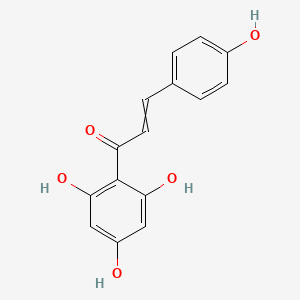

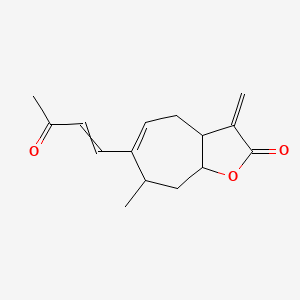

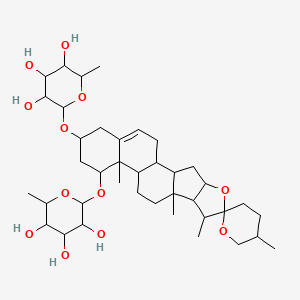

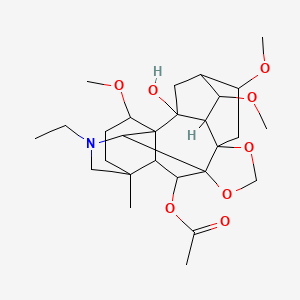

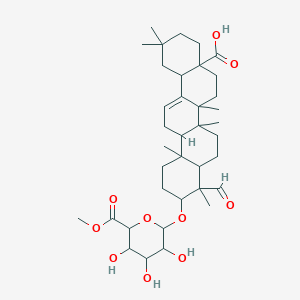

Ce composé naturel a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets antitumoraux, cardioprotecteurs, antioxydants, antidépresseurs et anti-VIH . Il a également montré un potentiel pour améliorer des affections telles que le diabète de type 2 avec hyperlipidémie et la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'isoliensinine peut être synthétisée par diverses méthodes, notamment l'utilisation de systèmes de solvants biphasés en chromatographie en contre-courant (CCC). Une méthode efficace consiste à remplacer la phase mobile d'acide chlorhydrique en tant que régulateur de pH par une solution tampon de phosphate de sodium plus sûre et de la lysine . Cette approche s'est avérée produire une pureté élevée et un temps de réaction court.

Méthodes de production industrielle

La production industrielle d'isoliensinine implique généralement l'extraction de la plante de lotus. Le processus d'extraction comprend l'utilisation de solvants organiques tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle et l'acétone . Le composé est ensuite purifié par cristallisation ou techniques chromatographiques pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

L'isoliensinine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des agents alkylants.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'isoliensinine comprennent le peroxyde d'hydrogène, le permanganate de potassium, le borohydrure de sodium, l'hydrure de lithium et d'aluminium, les halogènes et les agents alkylants. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, afin de garantir le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions de l'isoliensinine dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé. Les réactions de substitution peuvent donner lieu à divers dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Médecine : Le composé présente une gamme d'effets thérapeutiques, notamment des activités antitumorales, cardioprotectrices, antioxydantes, antidépressives et anti-VIH Il a également été étudié pour son potentiel de traitement de la fibrose rénale et d'autres affections chroniques.

Mécanisme d'action

L'isoliensinine exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, il induit l'autophagie en activant la voie de signalisation protéine kinase activée par l'AMP (AMPK) - complexe de la sclérose tubéreuse 2 (TSC2) - cible mécanique de la rapamycine (mTOR) dans le cancer du col de l'utérus . De plus, il inhibe la voie de signalisation du facteur de croissance transformant bêta 1 (TGF-β1) / Smad2/3, qui est impliquée dans la fibrose rénale . Ces mécanismes mettent en évidence la capacité du composé à moduler les processus cellulaires clés et les voies de signalisation.

Applications De Recherche Scientifique

Mécanisme D'action

Isoliensinine exerts its effects through various molecular targets and pathways. For instance, it induces autophagy by activating the AMP-activated protein kinase (AMPK)–tuberous sclerosis complex 2 (TSC2)–mechanistic target of rapamycin (mTOR) signaling pathway in cervical cancer . Additionally, it inhibits the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway, which is involved in renal fibrosis . These mechanisms highlight the compound’s ability to modulate key cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

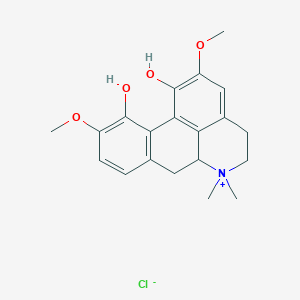

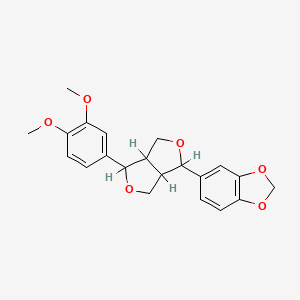

L'isoliensinine est unique parmi les alcaloïdes bisbenzylisoquinoléiques en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles. Des composés similaires comprennent :

Liensinine : Un autre alcaloïde bisbenzylisoquinoléique présentant des effets antitumoraux et cardioprotecteurs similaires.

Néférine : Connu pour ses propriétés antioxydantes et anti-inflammatoires.

Nuciférine : Présente des activités antipsychotiques et anti-inflammatoires.

Propriétés

IUPAC Name |

1-[[4-hydroxy-3-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6817-41-0 |

Source

|

| Record name | Isoliensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one](/img/structure/B8072570.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B8072596.png)

![[8,8-Dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B8072606.png)

![4-ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one](/img/structure/B8072607.png)

![2-[3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B8072618.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B8072625.png)

![[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate](/img/structure/B8072638.png)